molecular formula C6H8O4 B3393530 1-(Carboxymethyl)cyclopropanecarboxylic acid CAS No. 33229-04-8

1-(Carboxymethyl)cyclopropanecarboxylic acid

Cat. No.: B3393530
CAS No.: 33229-04-8
M. Wt: 144.12 g/mol
InChI Key: TYHRCGALWHXYOO-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C6H8O4. It is a derivative of cyclopropane, featuring a carboxymethyl group attached to the cyclopropane ring, which itself is also substituted with a carboxylic acid group. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Carboxymethyl)cyclopropanecarboxylic acid can be synthesized through several methods, including the following:

  • Hydrolysis of esters: One common method involves the hydrolysis of esters derived from cyclopropane carboxylic acid. This process typically requires strong acids or bases and elevated temperatures.

  • Oxidation of alcohols: Another approach is the oxidation of cyclopropane carboxylic acid alcohols, which can be achieved using oxidizing agents such as potassium permanganate or chromic acid.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions that optimize yield and purity. These methods may involve continuous flow reactors and advanced purification techniques to ensure the production of high-quality this compound.

Chemical Reactions Analysis

1-(Carboxymethyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes, using reducing agents such as lithium aluminum hydride.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups. This can be achieved using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and esters.

  • Reduction: Alcohols and aldehydes.

  • Substitution: A wide range of substituted cyclopropane derivatives.

Scientific Research Applications

1-(Carboxymethyl)cyclopropanecarboxylic acid has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of polymers and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 1-(Carboxymethyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(Carboxymethyl)cyclopropanecarboxylic acid is unique due to its cyclopropane ring and carboxymethyl group. Similar compounds include:

  • Cyclopropanecarboxylic acid: Lacks the carboxymethyl group.

  • 1-Methylcyclopropanecarboxylic acid: Contains a methyl group instead of a carboxymethyl group.

  • Other cyclopropane derivatives: Various substitutions on the cyclopropane ring.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(carboxymethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-4(8)3-6(1-2-6)5(9)10/h1-3H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHRCGALWHXYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Carboxymethyl)cyclopropanecarboxylic acid
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1-(Carboxymethyl)cyclopropanecarboxylic acid
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1-(Carboxymethyl)cyclopropanecarboxylic acid
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1-(Carboxymethyl)cyclopropanecarboxylic acid
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1-(Carboxymethyl)cyclopropanecarboxylic acid
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1-(Carboxymethyl)cyclopropanecarboxylic acid

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